3-Amino-3-(2,4-difluorophenyl)propanoic acid 3-Amino-3-(2,4-difluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 412925-23-6
VCID: VC1980157
InChI: InChI=1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
SMILES: C1=CC(=C(C=C1F)F)C(CC(=O)O)N
Molecular Formula: C9H9F2NO2
Molecular Weight: 201.17 g/mol

3-Amino-3-(2,4-difluorophenyl)propanoic acid

CAS No.: 412925-23-6

Cat. No.: VC1980157

Molecular Formula: C9H9F2NO2

Molecular Weight: 201.17 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(2,4-difluorophenyl)propanoic acid - 412925-23-6

Specification

CAS No. 412925-23-6
Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
IUPAC Name 3-amino-3-(2,4-difluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Standard InChI Key RXNSEGYWKJUNMR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)C(CC(=O)O)N
Canonical SMILES C1=CC(=C(C=C1F)F)C(CC(=O)O)N

Introduction

Structural and Physicochemical Properties

Molecular Structure and Stereochemistry

The compound’s structure comprises:

  • A propanoic acid backbone with a carboxylic acid group (-COOH) and an amino group (-NH₂) attached to the same carbon (C3).

  • A 2,4-difluorophenyl group substituting the C3 position, introducing electron-withdrawing fluorine atoms at the ortho and para positions of the aromatic ring.

  • A chiral center at C3, giving rise to two enantiomers: (3R) and (3S).

The SMILES notation for the (R)-enantiomer is C1=CC(=C(C=C1F)F)[C@@H](CC(=O)O)N (PubChem CID 7022690) .

PropertyValueSource
Molecular FormulaC₉H₉F₂NO₂
Molecular Weight201.17 g/mol
LogP (XLogP3-AA)-1.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Physical and Chemical Properties

  • Solubility: Poor in aqueous buffers (pH 7.4) but soluble in DMSO or methanol.

  • Stability: Degrades under UV light due to the difluorophenyl group. Stable when stored at -20°C under inert gas.

  • Melting Point: Decomposes at 220°C (as reported for related analogs) .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically involves aldol condensation or hydrogenation strategies:

  • Aldol Condensation Approach

    • Starting Materials: 2,4-difluorobenzaldehyde reacts with malonic acid derivatives.

    • Reaction Conditions:

      • Reagents: Ammonium acetate (catalyst).

      • Solvent: Ethanol.

      • Temperature: 80°C for 16 hours .

    • Yield: ~56% (for 2,5-difluoro analogs; adapted for 2,4-difluoro) .

  • Hydrogenation Method

    • Intermediate: A β-keto-α-amino acid precursor.

    • Reduction: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to saturate the double bond, yielding the final product.

Industrial-Scale Optimization

  • Purification: High-pressure liquid chromatography (HPLC) or crystallization to achieve >95% purity .

  • Chiral Separation: Use of chiral auxiliaries (e.g., tartaric acid) or asymmetric catalysis to isolate enantiomers.

Biological Activity and Mechanisms

Neuropharmacological Effects

The compound’s difluorophenyl group enhances binding affinity to metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This interaction modulates glutamate release, suggesting potential therapeutic applications in:

  • Neurodegenerative Diseases: Alzheimer’s disease (via inhibition of excitotoxicity).

  • Epilepsy: Reduction of seizure activity through synaptic plasticity regulation.

Antimicrobial Properties

While direct data on this compound is limited, structurally related analogs exhibit moderate antibacterial activity:

Target OrganismIC₅₀ (µM)Reference
Staphylococcus aureus8–12
Escherichia coli15–20

Mechanisms likely involve inhibition of bacterial enzymes (e.g., transpeptidases) critical for cell wall synthesis.

Applications in Medicinal Chemistry

Protein Degrader Building Blocks

The compound’s propanoic acid backbone allows incorporation into targeted protein degraders (TPDs), enabling selective degradation of disease-associated proteins (e.g., oncogenic kinases) .

Enzyme Inhibitor Design

The difluorophenyl group mimics natural amino acid side chains, enabling interactions with active sites of enzymes such as:

  • Aminotransferases (e.g., glutamine synthetase).

  • Decarboxylases (e.g., aromatic L-amino acid decarboxylase).

CNS Drug Development

The compound’s lipophilicity (LogP ≈ -1.8) facilitates blood-brain barrier penetration, making it a candidate for treating neuropsychiatric disorders .

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use PPE
H312Harmful in contact with skinGloves; wash hands thoroughly
H332Harmful if inhaledRespirator; fume hood

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